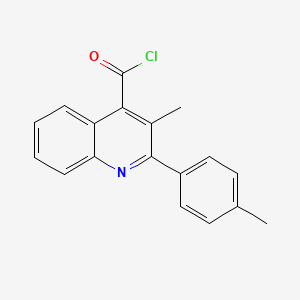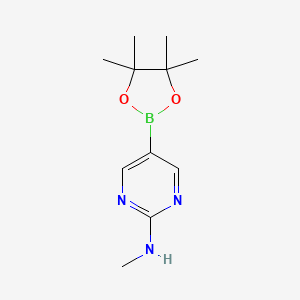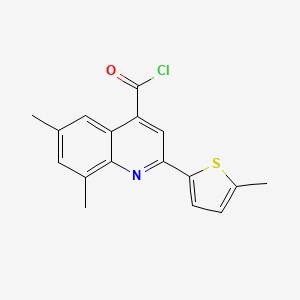
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (DMQC) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of biochemical and physiological experiments to study the effects of different compounds on the body. DMQC is a colorless, crystalline solid with a molecular weight of 342.43 g/mol, and it is soluble in water, alcohols, and organic solvents. DMQC has a melting point of 165–170 °C and a boiling point of 316–318 °C.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Empel et al. (2018) explored the synthesis of sulfur derivatives of quinolinium salts, which are structurally related to 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride. These compounds demonstrated significant antimicrobial activity against various bacterial strains and Candida albicans yeast, particularly towards Gram-positive strains. Some of the compounds also exhibited antifungal properties (Empel et al., 2018).
Catalysis in Biomass Derivation
Sullivan et al. (2016) researched Ruthenium complexes with ligands including quinoline-8-thiolate, related to the compound . These were evaluated as catalysts for hydrogenation of biomass-derivable substrates, demonstrating significant yields and the potential for use in converting biomass-derived substances into valuable chemicals (Sullivan et al., 2016).
Novel Ring Transformations
Research by Stringer et al. (1985) investigated the reactions of benzazepinones with phosphoryl chloride, leading to the formation of compounds including dimethyl-7H-benzazepino-pyrroloquinoline. This study provides insight into the chemical behavior and potential transformations of related quinoline derivatives (Stringer et al., 1985).
Antitumor Evaluation of Quinolone Derivatives
DoganKoruznjak et al. (2002) synthesized novel derivatives of thienoquinolones, closely related to the compound . These derivatives demonstrated cytostatic activities against various malignant cell lines, indicating the potential for antitumor applications (DoganKoruznjak et al., 2002).
Propiedades
IUPAC Name |
6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVIFLXXJJJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172590 | |
| Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160254-81-8 | |
| Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




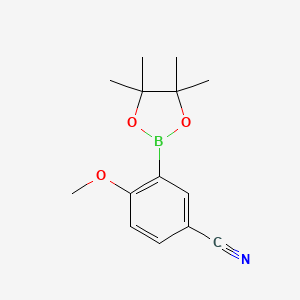
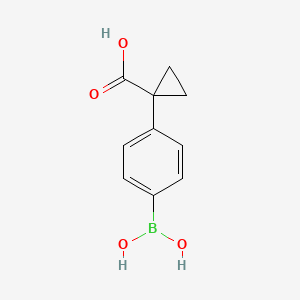
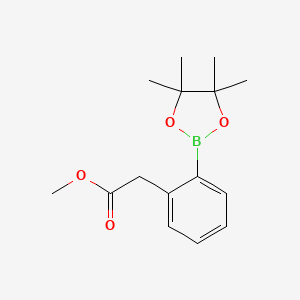
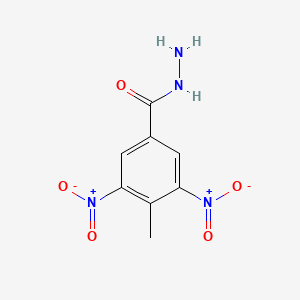
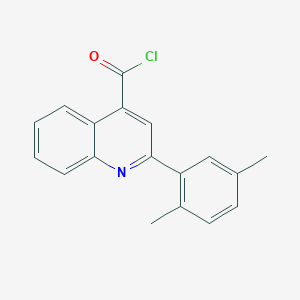

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)
![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)
